N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide
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Overview
Description
N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorobenzoyl group, a phenyl ring, and a morpholine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenylacetic acid to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(4-chlorobenzoyl)phenyl]acetamide: Similar structure but lacks the morpholine moiety, resulting in different chemical properties and reactivity.
N-[2-(4-chlorobenzoyl)phenyl]propionamide: Similar structure but with a different substituent on the phenyl ring, leading to variations in biological activity.
N-[2-(4-chlorobenzoyl)phenyl]benzamide: Contains a benzamide group instead of a morpholine moiety, affecting its interaction with molecular targets.
Properties
Molecular Formula |
C20H21ClN2O3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)phenyl]-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14(23-10-12-26-13-11-23)20(25)22-18-5-3-2-4-17(18)19(24)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,25) |
InChI Key |
KIGTYCCANQEKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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